(5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride
Overview
Description
The compound "(5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride" is a chemical that serves as a precursor or intermediate in the synthesis of various derivatives with potential pharmacological applications. It is specifically mentioned in the context of synthesizing imidazo[1,5-a]pyridine derivatives, which are compounds of interest due to their diverse biological activities .
Synthesis Analysis
The synthesis of related compounds starting from (3-chloro-5-(trifluoromethyl)pyridine-2-yl)methanamine has been reported to be efficient and scalable. A protocol for synthesizing the amine on a 100 g scale is provided, indicating the potential for large-scale production. The synthesis yields good results, and the structures of the synthesized products have been confirmed using single crystal X-ray methods, ensuring the accuracy of the molecular structure .
Molecular Structure Analysis
While the specific molecular structure analysis of "(5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride" is not detailed in the provided papers, the confirmation of the structures of related compounds through X-ray crystallography suggests that similar analytical techniques could be applied to this compound to ascertain its structure .
Chemical Reactions Analysis
The compound is used as a starting material for the synthesis of imidazo[1,5-a]pyridine derivatives. These derivatives are synthesized through reactions that likely involve the amine group of the compound reacting with other chemical entities to form the imidazo[1,5-a]pyridine core. The exact nature of these reactions is not detailed in the provided papers, but the successful synthesis of derivatives suggests that the compound is reactive and can be transformed into more complex structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of "(5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride" are not explicitly discussed in the provided papers. However, the mention of good yields in the synthesis process implies that the compound is stable under the reaction conditions. The use of single crystal X-ray methods for structure confirmation also suggests that the compound can form crystals, which is indicative of its solid-state properties .
Scientific Research Applications
Agrochemicals
- Field : Agriculture
- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the protection of crops from pests .
- Results : The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceuticals
- Field : Pharmaceutical Industry
- Application : Several TFMP derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- Results : The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . In 2020, 53 new chemical entities and 13 biological medicines were approved, including 10 monoclonal antibodies, 2 antibody-drug conjugates, 3 peptides, and 2 oligonucleotides .
Animal Health Products
- Field : Veterinary Medicine
- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the development of animal health products .
- Results : Two veterinary products containing the TFMP moiety have been granted market approval .
Functional Materials
Safety And Hazards
The compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation . It should be handled in a well-ventilated place, and suitable protective clothing should be worn. Avoid contact with skin and eyes, and avoid formation of dust and aerosols .
properties
IUPAC Name |
[5-(trifluoromethyl)pyridin-2-yl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2.ClH/c8-7(9,10)5-1-2-6(3-11)12-4-5;/h1-2,4H,3,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXHWBMLTSDYGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590042 | |
Record name | 1-[5-(Trifluoromethyl)pyridin-2-yl]methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride | |
CAS RN |
871826-12-9 | |
Record name | 1-[5-(Trifluoromethyl)pyridin-2-yl]methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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